1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 7-hydroxycoumarin with benzodioxole-5-carbaldehyde in the presence of a base such as piperidine . The reaction is usually conducted in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. In cancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound interacts with microtubules, disrupting their assembly and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
Coumarin derivatives: Various coumarin derivatives, such as ethyl coumarin-3-carboxylate, exhibit similar biological activities.
Uniqueness
1,3-benzodioxol-5-ylmethyl 2-oxo-2H-chromene-3-carboxylate is unique due to its combined structural features of benzodioxole and chromene. This combination enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C18H12O6 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H12O6/c19-17(13-8-12-3-1-2-4-14(12)24-18(13)20)21-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2 |
InChI Key |
CJIHEBITJWMYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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